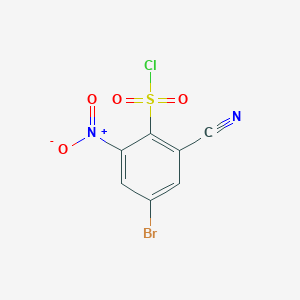

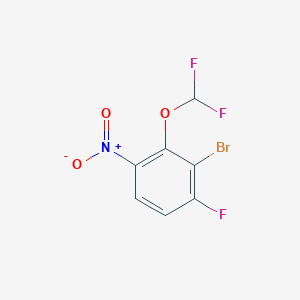

![molecular formula C13H4Cl2F6N4 B1410565 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1823182-64-4](/img/structure/B1410565.png)

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

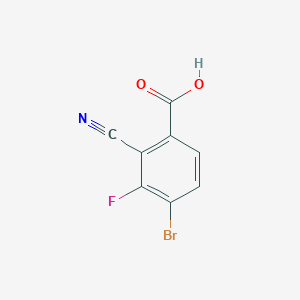

The compound “5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups, including two chloro groups, two trifluoromethyl groups, a pyridinyl group, and a pyrazolopyrimidine group .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl and pyridine groups .Applications De Recherche Scientifique

Building Block in Synthesis

This compound can be used as a building block in the synthesis of other complex molecules . It’s a part of the class of compounds known as trifluoromethyl-substituted pyridines .

Fungicidal Activity

Trifluoromethyl-substituted pyridine derivatives, which this compound is a part of, have been found to exhibit higher fungicidal activity than chlorine and other derivatives . This makes them potentially useful in the development of new fungicides.

Model Substrate in Research

Compounds like this can be employed as model substrates to investigate the regioexhaustive functionalization . This can help researchers understand how different functional groups affect the properties of a molecule.

Safety and Handling

While not a direct application, it’s important to note that handling and storage of this compound require specific safety measures due to its potential hazards . It’s classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, and it targets the respiratory system .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethyl pyridine structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding, which are common modes of action for many drugs and bioactive compounds .

Biochemical Pathways

Compounds with similar structures have been known to interfere with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which could improve its bioavailability .

Result of Action

Based on the properties of similar compounds, it could potentially modulate the activity of its target proteins, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as changes in pH could influence the compound’s ionization state .

Propriétés

IUPAC Name |

5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4/c14-7-1-5(12(16,17)18)3-22-10(7)6-4-23-25-8(13(19,20)21)2-9(15)24-11(6)25/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNILWDUAQRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

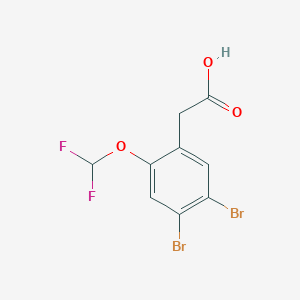

![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)

![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)